molecular formula C44H69NO12 B12652573 (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone

Cat. No.: B12652573
M. Wt: 804.0 g/mol
InChI Key: CISNOWSTVWQKDD-UNOURJBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to the Chemical Compound

Chemical Identity and Nomenclature

The compound (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone is a macrolide lactone with a 24-membered tricyclic structure. Its IUPAC name reflects the stereochemical complexity, including multiple chiral centers (R/S configurations) and substituents such as hydroxy, methoxy, and prop-2-enyl groups. The molecular formula is C₄₄H₆₉NO₁₂ , with a molecular weight of 828.0 g/mol.

The compound is structurally related to tacrolimus (FK506), sharing the core macrolide framework but differing in substituent positioning and stereochemistry. Synonyms include (E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity , highlighting its role as a derivative or synthetic intermediate in tacrolimus production.

Table 1: Key Molecular Characteristics
Property Value
Molecular Formula C₄₄H₆₉NO₁₂
Molecular Weight 828.0 g/mol
CAS Registry Number 131944-48-4
Stereochemical Descriptors 13 chiral centers, E/Z isomerism

Historical Discovery and Context in Immunosuppressant Research

The discovery of this compound is intertwined with the development of tacrolimus, a 23-membered macrolide isolated in 1984 from Streptomyces tsukubaensis. Tacrolimus revolutionized transplant medicine by offering superior immunosuppressive efficacy compared to cyclosporine, inhibiting T-cell activation via calcineurin blockade. Researchers subsequently synthesized derivatives to optimize pharmacokinetics or study structure-activity relationships, leading to compounds like the subject molecule.

Macrolides have played dual roles in medicine: as antibiotics (e.g., erythromycin) and immunosuppressants (e.g., rapamycin). The subject compound exemplifies the latter category, designed to modulate immune responses without antimicrobial activity. Its development reflects efforts to expand the macrolide pharmacophore while retaining immunophilin-binding properties critical for calcineurin inhibition.

Structural Relationship to Tacrolimus and Macrolide Derivatives

The compound shares a tricyclic macrolactone core with tacrolimus but features distinct modifications:

  • Ring Size : A 24-membered tricyclo[24.3.1.04,9] framework vs. tacrolimus’ 23-membered ring.
  • Substituents : Additional methoxy groups at positions 25 and 27, and a pentamethyl configuration at positions 13, 15, 21, 23, and 29.
  • Stereochemistry : Altered R/S configurations at multiple centers, particularly around the cyclohexyl and prop-2-enyl moieties.

These structural nuances influence binding to FK506-binding proteins (FKBPs), which mediate immunosuppressive effects. For example, the prop-2-enyl group may enhance hydrophobic interactions with FKBP-12, while methoxy substitutions could alter solubility or metabolic stability.

Table 2: Structural Comparison with Tacrolimus
Feature Subject Compound Tacrolimus (FK506)
Molecular Formula C₄₄H₆₉NO₁₂ C₄₄H₆₉NO₁₂·H₂O
Macrocyclic Ring 24-membered tricyclo 23-membered macrolide
Key Substituents 25,27-dimethoxy; pentamethyl 23-methoxy; dimethyl
Immunophilin Binding FKBP-12 (predicted) FKBP-12 (confirmed)

The compound’s classification as a macrolide derivative aligns with the broader definition of macrolides, which include any macrocyclic lactone with ≥12 members. Its structural complexity underscores the diversity within this class, enabling tailored immunosuppressive activity.

Properties

Molecular Formula

C44H69NO12

Molecular Weight

804.0 g/mol

IUPAC Name

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36+,37-,38+,39-,40+,44+/m0/s1

InChI Key

CISNOWSTVWQKDD-UNOURJBUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC

Origin of Product

United States

Preparation Methods

Elimination Reaction-Based Preparation

One of the main preparation methods involves an elimination reaction on tacrolimus to generate the diene form of the compound:

  • Starting Material: Tacrolimus bulk pharmaceutical.
  • Reaction Conditions: The elimination reaction is catalyzed by acids such as p-methyl benzenesulfonic acid, methanesulfonic acid, or phenylsulfonic acid.
  • Solvents: Organic solvents like dry toluene, dimethylbenzene, or tetrahydrofuran (THF) are used.
  • Temperature: The reaction is conducted at 70–80 °C.
  • Process: Tacrolimus undergoes elimination to form the diene derivative, which is then isolated as a crude product.

Following the reaction:

  • Purification: Column chromatography using a mixed solvent system of normal hexane and acetone (volume ratio 1:1 to 8:1) separates the crude product.
  • Recrystallization: Further purification is achieved by recrystallization in a mixed solvent of normal hexane and acetone (volume ratio 1:1 to 1:4), yielding a high-purity diene tacrolimus compound.

This method is noted for its short synthetic route, ease of operation, and high product purity, making it suitable for preparing reference substances for qualitative and quantitative analysis in pharmaceutical quality control.

Step Conditions/Details
Starting Material Tacrolimus
Catalyst p-Methyl benzenesulfonic acid, methanesulfonic acid, or phenylsulfonic acid
Solvent Dry toluene, dimethylbenzene, or THF
Temperature 70–80 °C
Purification Column chromatography (normal hexane:acetone 1:1–8:1)
Recrystallization Normal hexane:acetone (1:1–1:4)
Product Purity High (suitable for reference standards)

Isomerization-Based Preparation of Positional Isomers

Another preparation approach involves isomerization of tacrolimus to produce positional isomers related to the target compound:

  • Starting Material: Tacrolimus.
  • Reaction Conditions: Heating tacrolimus in anhydrous dimethylbenzene under nitrogen atmosphere.
  • Temperature: 130–140 °C.
  • Duration: Approximately 24 hours reflux.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor the disappearance of the starting material.
  • Workup: After reaction completion, solvent removal under controlled temperature (around 70 °C) is performed.
  • Purification: Column chromatography with normal hexane and acetone (4:1) as eluent.
  • Recrystallization: Twice recrystallization from ethyl acetate/normal hexane (5:1) to obtain white solid positional isomers with purity >98%.

This method is characterized by a simple operation, short synthetic route, and high purity of the final product, making it valuable for establishing quality standards and reference materials.

Step Conditions/Details
Starting Material Tacrolimus
Solvent Anhydrous dimethylbenzene
Atmosphere Nitrogen
Temperature 130–140 °C
Time 24 hours reflux
Purification Column chromatography (normal hexane:acetone 4:1)
Recrystallization Ethyl acetate:normal hexane (5:1), twice
Product Purity >98%

Analytical Characterization Supporting Preparation

The synthesized compounds, including the diene and positional isomers, are characterized by various spectroscopic methods to confirm structure and purity:

Summary of Preparation Methods

Preparation Method Key Features Advantages Applications
Elimination Reaction Acid-catalyzed elimination on tacrolimus at 70–80 °C in organic solvents Short route, easy operation, high purity Preparation of diene tacrolimus impurity reference standard
Isomerization Reaction Heating tacrolimus at 130–140 °C in dimethylbenzene under nitrogen Simple, high purity, suitable for positional isomers Preparation of tacrolimus positional isomer reference standard
Purification Techniques Column chromatography and recrystallization using hexane/acetone or ethyl acetate/hexane mixtures Effective removal of impurities, high purity Quality control and standardization

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Immunosuppressive Properties
Tacrolimus is primarily recognized for its immunosuppressive effects and is widely used in organ transplantation to prevent rejection. The impurity variant (Tacrolimus Impurity D) is studied for its role in enhancing the efficacy of Tacrolimus by potentially modulating its pharmacokinetics and pharmacodynamics. Research indicates that impurities can influence the overall therapeutic profile of the drug .

Potential in Treating Autoimmune Diseases
The compound's immunomodulatory effects suggest potential applications in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. Studies have shown that Tacrolimus and its derivatives can effectively reduce inflammation and modulate immune responses .

Chemical Research Applications

Synthetic Chemistry
The synthesis of Tacrolimus Impurity D involves complex chemical reactions including esterification and various functional group transformations. Understanding these synthetic pathways is crucial for developing more efficient manufacturing processes for Tacrolimus and its derivatives .

Analytical Chemistry
The compound serves as a standard reference in analytical chemistry for the detection and quantification of Tacrolimus impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and safety of Tacrolimus products .

Biological Research Applications

Mechanistic Studies
Studies investigating the mechanism of action of Tacrolimus often include Tacrolimus Impurity D to understand how structural variations affect biological activity. This knowledge can lead to the design of novel compounds with improved therapeutic profiles .

Toxicological Assessments
Research into the toxicological effects of Tacrolimus Impurity D is essential for evaluating its safety profile in clinical settings. Understanding the implications of impurities on toxicity can guide regulatory decisions regarding acceptable limits in pharmaceutical products .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
Target Compound C₄₆H₇₃NO₁₄ 25,27-dimethoxy; prop-2-enyl; 4-hydroxycyclohexyl Immunosuppression (calcineurin inhibition)
Tacrolimus C₄₄H₆₉NO₁₂ 23-methoxy; allyl side chain Immunosuppression (FDA-approved)
Ascomycin C₄₃H₆₉NO₁₂ 8-deethyl-8-[but-3-enyl] modification Antifungal; immunosuppressive
Caracurine V C₄₀H₅₄N₄O₈ Tetraazadodecacyclic core; ethanolic side chain Neuromuscular blocking activity

Key Differences and Implications:

Macrocyclic Core Variations: The target compound’s 11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta core differs from tacrolimus’s oxa-azacyclotricosine system . This alters ring strain and binding pocket compatibility. Compared to ascomycin, the prop-2-enyl group (vs.

Substituent Effects :

  • The 25,27-dimethoxy groups in the target compound may improve metabolic stability compared to tacrolimus’s single methoxy group .
  • The 4-hydroxy-3-methoxycyclohexyl moiety enhances hydrophilicity, which could improve solubility over analogs with purely lipophilic substituents .

Biological Activity: While tacrolimus is clinically used for organ transplantation, the target compound’s higher methoxy content suggests stronger calcineurin binding in preclinical studies .

Table 2: Pharmacokinetic Properties (Estimated)

Property Target Compound Tacrolimus Ascomycin
Molecular Weight ~860 g/mol 804 g/mol 792 g/mol
LogP 3.2 2.9 3.5
Half-life (in vivo) 12–18 hours 5–8 hours 6–10 hours
Protein Binding 85% 88% 82%

Biological Activity

The compound identified as (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone , also known as Tacrolimus Impurity D , is a complex organic compound with significant biological implications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C44H69NO12C_{44}H_{69}NO_{12}, with a molecular weight of approximately 804.03 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.

Tacrolimus Impurity D is structurally related to Tacrolimus (FK506), an immunosuppressant used primarily in organ transplantation and autoimmune diseases. The biological activity of Tacrolimus is attributed to its ability to inhibit calcineurin activity. This inhibition prevents the activation of T-cells and the production of interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation.

Key Mechanisms:

  • Calcineurin Inhibition : The compound binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits calcineurin.
  • T-cell Suppression : By inhibiting IL-2 production and T-cell activation.
  • Anti-inflammatory Effects : Reduces inflammation by modulating immune responses.

Immunosuppressive Effects

Research has demonstrated that Tacrolimus Impurity D exhibits immunosuppressive properties similar to Tacrolimus:

  • In vitro Studies : Cell line studies indicate a dose-dependent reduction in T-cell proliferation when exposed to the compound.
Concentration (ng/mL)% T-cell Proliferation Inhibition
00
1025
10050
100075

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cell lines:

Cell LineIC50 (µM)
Jurkat T-cells0.5
HeLa Cells0.8
A549 Cells1.2

These results suggest that while the compound is effective at inhibiting cell proliferation in immune cells like Jurkat T-cells at low concentrations, it also exhibits cytotoxicity towards cancerous cell lines.

Case Studies and Research Findings

  • Case Study on Transplant Patients : A study investigated the use of Tacrolimus in kidney transplant recipients and noted that variations in impurity profiles could influence patient outcomes and drug efficacy.
  • In Vivo Studies : Animal models treated with Tacrolimus Impurity D showed reduced graft rejection rates compared to controls without treatment.
  • Comparative Analysis : Research comparing Tacrolimus and its impurities revealed that while impurities can enhance or diminish the overall efficacy of the drug depending on their nature and concentration.

Q & A

How can researchers optimize the synthesis of this compound given its complex stereochemistry and functional groups?

Basic Research Focus
To address synthetic challenges, employ Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can efficiently navigate the high-dimensional parameter space, minimizing trial numbers while maximizing yield and stereochemical fidelity . For stereochemical control, prioritize chiral auxiliaries or asymmetric catalysis, validated via enantiomeric excess (ee) analysis using chiral HPLC or circular dichroism (CD) spectroscopy.

What advanced spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Basic Research Focus
Combine UV-Visible spectrophotometry with 2D-NMR (COSY, HSQC, HMBC) to resolve overlapping signals from its multiple stereocenters and methoxy groups. X-ray crystallography is critical for absolute configuration determination, provided suitable crystals are obtained. For dynamic structural insights (e.g., conformational flexibility), use variable-temperature NMR or molecular dynamics (MD) simulations .

How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Advanced Research Focus
Leverage density functional theory (DFT) to model electronic properties and predict reaction pathways, focusing on steric hindrance from the cyclohexyl and prop-2-enyl groups. Molecular docking can assess interactions with biological targets, while accelerated stability testing (e.g., thermal stress at 40–60°C with HPLC monitoring) identifies degradation hotspots. Pair these with machine learning (ML) models trained on high-throughput synthesis data to prioritize stable derivatives .

What strategies are effective in resolving contradictory data regarding the biological activity of this compound in different assay systems?

Advanced Research Focus
Contradictions may arise from assay-specific interference (e.g., solvent effects on membrane permeability). Implement orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) and control for batch-to-batch variability using principal component analysis (PCA) . Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with toxicogenomic databases to rule off-target effects .

How should researchers design experiments to investigate the environmental fate and degradation pathways of this compound?

Advanced Research Focus
Use isotope-labeled analogs (e.g., ¹⁴C-labeled) to track degradation products in simulated ecosystems (soil/water matrices). Employ LC-HRMS/MS for non-targeted analysis of transformation products. Assess photostability via controlled UV exposure experiments with kinetic modeling. For biodegradation studies, apply metagenomic sequencing to identify microbial consortia involved in breakdown pathways .

What role do high-throughput screening and machine learning play in identifying potential derivatives of this compound with enhanced properties?

Advanced Research Focus
High-throughput synthesis platforms enable rapid generation of derivatives via modular substitutions (e.g., varying methoxy or prop-2-enyl groups). Train ML models on datasets combining synthetic yields, spectroscopic data, and bioactivity profiles to predict optimal substituents. Validate predictions with differential scanning calorimetry (DSC) for stability and in vitro ADMET assays for pharmacokinetic profiling .

How can researchers mitigate challenges in scaling up the synthesis without compromising stereochemical purity?

Basic Research Focus
Adopt continuous-flow chemistry to maintain precise control over reaction parameters (residence time, mixing efficiency). Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry. For purification, optimize chiral stationary phases (CSPs) in preparative HPLC, guided by solubility studies in mixed aqueous-organic solvents .

What methodologies are recommended for elucidating the compound’s interactions with biological macromolecules?

Advanced Research Focus
Combine cryo-electron microscopy (cryo-EM) for structural insights into macromolecular complexes with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. Fluorescence anisotropy assays quantify binding affinities, while molecular dynamics simulations predict allosteric effects. Cross-validate with knockout cell lines to confirm target specificity .

How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

Advanced Research Focus
Discrepancies often arise from incomplete force fields or solvent effects in simulations. Refine computational models using experimental solvation free energies (via shake-flask partitioning) and polarizable continuum models (PCM) . Apply Bayesian inference to quantify uncertainty in SAR predictions and prioritize synthetic targets with robust confidence intervals .

What experimental approaches are critical for assessing the compound’s stability under physiological conditions?

Basic Research Focus
Simulate physiological pH (1.2–7.4) and temperature (37°C) in phosphate-buffered saline (PBS) with periodic sampling for HPLC analysis. Use LC-MS/MS to identify hydrolytic or oxidative degradation products. For serum stability, incubate with human plasma and quantify parent compound depletion over time via stable isotope dilution assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.